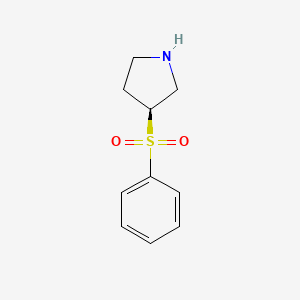

(S)-3-(Phenylsulfonyl)pyrrolidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-(benzenesulfonyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-14(13,10-6-7-11-8-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHGKEGUGTRSIKW-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Pyrrolidine Scaffolds

The pyrrolidine (B122466) nucleus is a recurring motif in a multitude of biologically active molecules, including alkaloids, vitamins, and hormones. mdpi.comnih.gov Its widespread presence is attributed to several key features that make it an attractive scaffold for drug design and synthesis. The non-planar, puckered nature of the saturated pyrrolidine ring allows for a greater exploration of three-dimensional chemical space, a critical factor in achieving specific and high-affinity interactions with biological targets. nih.govnih.gov This three-dimensionality, often referred to as "pseudorotation," provides a level of conformational flexibility that can be fine-tuned through the strategic placement of substituents. nih.govnih.gov

Furthermore, the pyrrolidine ring contains a secondary amine, which imparts basicity to the scaffold and serves as a key point for functionalization. nih.gov In fact, a significant majority of FDA-approved drugs containing a pyrrolidine moiety are substituted at the nitrogen atom. nih.gov The stereogenic centers within the pyrrolidine ring also play a crucial role, as different stereoisomers can exhibit vastly different biological activities due to their distinct binding modes with enantioselective proteins. nih.govresearchgate.net This has led to the extensive use of pyrrolidine derivatives as chiral controllers and organocatalysts in asymmetric synthesis. nih.gov

The Influence of Sulfonyl Substitution in Pyrrolidine Research

The introduction of a sulfonyl group onto the pyrrolidine (B122466) scaffold, as seen in (S)-3-(Phenylsulfonyl)pyrrolidine, dramatically influences the molecule's chemical and biological properties. The phenylsulfonyl group is a strong electron-withdrawing moiety, which can impact the reactivity and basicity of the pyrrolidine nitrogen. This functional group can also participate in strong hydrogen bonding interactions with biological targets, such as enzyme active sites, thereby enhancing binding affinity and inhibitory activity.

Research has demonstrated that sulfonyl-substituted pyrrolidines exhibit a range of biological activities. For instance, a series of novel sulfonyl pyrrolidine derivatives were designed and synthesized as potent and selective inhibitors of matrix metalloproteinase-2 (MMP-2), an enzyme implicated in cancer metastasis. nih.gov In another study, the replacement of a benzoyl group with various aryl and heteroaryl substituents on a pyrrolidine sulfonamide scaffold led to the discovery of potent glycine (B1666218) transporter 1 (GlyT1) inhibitors with improved properties. nih.gov The strategic placement of the sulfonyl group and other substituents on the pyrrolidine ring allows for the fine-tuning of a compound's activity and selectivity. nih.gov

The Central Role of Chiral Pyrrolidines in Asymmetric Synthesis and Medicinal Chemistry

Stereoselective and Asymmetric Synthesis Approaches

The construction of stereochemically defined pyrrolidine frameworks is paramount for their application in medicinal chemistry and materials science. This section explores key strategies that employ chiral auxiliaries and catalytic systems to control the stereochemical outcome of the cyclization reactions.

Chiral Auxiliaries and Catalytic Methods

The use of chiral auxiliaries and catalysts has revolutionized the asymmetric synthesis of pyrrolidines, enabling access to enantiomerically enriched products with high efficiency. These methods often involve the in situ generation of reactive intermediates that undergo stereoselective cyclization.

The [3+2] cycloaddition reaction is a powerful tool for the construction of five-membered heterocyclic rings, including pyrrolidines. This reaction involves the combination of a three-atom component (1,3-dipole) with a two-atom component (dipolarophile).

Azomethine Ylides: Azomethine ylides are highly reactive 1,3-dipoles that readily undergo [3+2] cycloaddition with a variety of alkenes to furnish pyrrolidines. These reactions can be rendered stereoselective by employing chiral auxiliaries or catalysts. For instance, the reaction of azomethine ylides generated from α-imino esters with electron-deficient alkenes can proceed with high diastereoselectivity. acs.orgnih.gov The use of metal catalysts, such as silver acetate, can facilitate the generation of N-metallo azomethine ylides, leading to the formation of highly substituted pyrrolidines as single diastereomers. nih.gov Furthermore, three-component [3+2] cycloaddition reactions involving cyclic amines, aldehydes, and olefinic oxindoles provide an efficient route to spirooxindole-pyrrolidines. nih.gov

| Dipolarophile | Azomethine Ylide Precursor | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |

| Olefinic Oxindoles | Cyclic Amines, Aryl Aldehydes | Benzoic Acid | 51-75 | >9:1 |

| Nitrostyrenes | β-Lactam Imines of α-Amino Esters | Silver Acetate, Triethylamine | High | Single diastereomer |

Nitrones: Nitrones are another class of 1,3-dipoles that participate in [3+2] cycloaddition reactions with alkenes to yield isoxazolidines, which can be subsequently converted to pyrrolidines. The regioselectivity of nitrone-olefin cycloadditions is governed by frontier molecular orbital interactions. wikipedia.org Electron-donating groups on the alkene favor the formation of 5-substituted isoxazolidines, while electron-withdrawing groups lead to 4-substituted products. wikipedia.org Intramolecular nitrone cycloadditions have proven to be a facile method for synthesizing complex polycyclic systems containing the pyrrolidine motif with high regio- and stereoselectivity. researchgate.net

Nitrile Oxides: Nitrile oxides react with alkenes in [3+2] cycloaddition reactions to form 2-isoxazolines, which are valuable precursors to various functionalized molecules, including pyrrolidine derivatives. researchgate.netyoutube.com The intramolecular version of this reaction provides a powerful strategy for constructing complex polycyclic systems with controlled stereochemistry. researchgate.net These cycloadditions are often highly regioselective and can be performed under mild conditions.

The use of chiral N-tert-butanesulfinylazadienes has emerged as a highly effective strategy for the diastereoselective synthesis of densely substituted pyrrolidines. acs.orgnih.gov In this approach, the N-tert-butanesulfinyl group acts as a potent chiral auxiliary and an electron-withdrawing group, activating the 1-azadiene for [3+2] cycloaddition with azomethine ylides. acs.orgresearchgate.net These reactions, often catalyzed by silver carbonate, proceed with high yields and excellent regio- and diastereoselectivities, allowing for the simultaneous creation of up to four stereogenic centers. acs.orgnih.gov The stereochemical outcome is dictated by the chirality of the sulfinyl group. acs.org

| Azadiene Substituent (R1) | Imine Substituent (R2) | Yield of Major Diastereomer (%) | Diastereomeric Ratio (d.r.) |

| Phenyl | Phenyl | 83 | >95:5 |

| 4-Chlorophenyl | Phenyl | 75 | >95:5 |

| 4-Methoxyphenyl | Phenyl | 80 | >95:5 |

| 2-Thienyl | Phenyl | 65 | 90:10 |

Data compiled from a study on the Ag2CO3-catalyzed reaction between (S)-N-tert-butanesulfinyl imines and α-imino esters. acs.org

Gold(I) catalysis has become a powerful tool in organic synthesis, enabling a variety of complex transformations. A notable application is the tandem cycloisomerization/hydrogenation of chiral homopropargyl sulfonamides to produce enantioenriched pyrrolidines. organic-chemistry.org This methodology combines the stereodirecting influence of a chiral tert-butylsulfinimine auxiliary with the unique catalytic activity of gold. The reaction proceeds via an initial gold-catalyzed 5-endo-dig cycloisomerization, followed by the formation of an iminium intermediate which is then reduced in situ. organic-chemistry.org This approach offers excellent yields and enantioselectivities and represents a significant advancement in pyrrolidine synthesis from readily available starting materials. organic-chemistry.org

| Substrate Substituent (R) | Yield (%) | Enantiomeric Excess (ee %) |

| Phenyl | >99 | >99 |

| 4-Methylphenyl | 98 | >99 |

| 4-Methoxyphenyl | 97 | >99 |

| 4-Fluorophenyl | 99 | >99 |

Data from a study on the gold-catalyzed tandem reaction of chiral homopropargyl sulfonamides. organic-chemistry.org

Spiro[indoline-3,3′-pyrrolidine] scaffolds are prevalent in many natural products and pharmacologically active molecules. Gold(I) catalysis has enabled the substitution-controlled synthesis of these complex structures. researchgate.netfigshare.comnih.gov Cationic gold(I) species, in the presence of a hydrogen source like Hantzsch ester, can catalyze the cyclization of appropriately substituted substrates to form the desired spiro-pyrrolidine ring system. figshare.comnih.gov The reaction pathway and the resulting product can often be controlled by the nature of the substituents on the starting material. figshare.comnih.gov This method provides an atom-economical route to these valuable heterocyclic systems. Stereoselective variations of this transformation have also been developed, leading to the formation of spirocyclic indolin-3-ones as a single stereoisomer. chemrxiv.org

Iridium Catalysis: Iridium catalysts have proven to be highly effective in the synthesis of pyrrolidines. One notable application is the reductive generation of both stabilized and unstabilized azomethine ylides from amides and lactams. nih.govnih.gov Using catalysts such as Vaska's complex ([IrCl(CO)(PPh3)2]), a broad range of azomethine ylides can be generated under mild conditions and subsequently undergo [3+2] dipolar cycloaddition reactions with various alkenes. nih.govnih.gov This strategy allows for the efficient and diastereoselective synthesis of structurally diverse and complex pyrrolidine architectures. nih.govnih.gov

Rhodium Catalysis: Rhodium catalysts are also utilized in N-heterocyclization reactions to form pyrrolidine derivatives, although their application in this specific context is less documented in the provided search results compared to iridium. However, rhodium-catalyzed N-H insertion reactions of carbenes derived from pyridotriazoles have been shown to be a general and efficient method for producing 2-picolylamines, which can be precursors or analogs to certain pyrrolidine-containing structures. nih.gov

Copper-Catalyzed Intramolecular C(sp³)-H Amination

The direct functionalization of C(sp³)-H bonds is a powerful strategy for the synthesis of cyclic amines, offering high atom and step economy. Copper-catalyzed intramolecular C-H amination has emerged as a versatile method for constructing pyrrolidine rings. nih.gov This approach typically involves the use of a suitable nitrogen source, such as an N-haloamide or an azide, which, in the presence of a copper catalyst, generates a reactive nitrene or radical intermediate. This intermediate then undergoes an intramolecular C-H insertion to form the pyrrolidine ring.

Mechanistic studies suggest that these transformations can proceed through various copper oxidation states (Cu(I) to Cu(III)) via either two-electron or single-electron pathways. nih.gov For instance, a method utilizing N-fluoride amides and a tris(pyrazolyl)borate copper complex, [TpₓCuL], has been developed for the synthesis of both pyrrolidines and piperidines. nih.gov

More recently, a copper(I)/phosphoric acid co-catalyzed intramolecular radical amination of tertiary C(sp³)-H bonds in N-chlorosulfonamides has been described. sustech.edu.cn This method provides access to α-quaternary pyrrolidines in yields up to 94%. The proposed mechanism involves a 1,5-hydrogen atom transfer (HAT) to form a tertiary C-centered radical, followed by C-N bond formation. sustech.edu.cn The use of a chiral phosphoric acid in conjunction with a copper(I) catalyst has shown potential for enantioselective transformations, achieving up to 81% enantiomeric excess (ee). sustech.edu.cn

Table 1: Examples of Copper-Catalyzed Intramolecular Amination for Pyrrolidine Synthesis

| Starting Material | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|

| N-fluoride amides | [Tpⁱᵖʳ²Cu(NCMe)] | Pyrrolidines/Piperidines | Not specified | nih.gov |

| N-chlorosulfonamide | Cu(I)/Phosphoric Acid | α-Quaternary Pyrrolidines | Up to 94% | sustech.edu.cn |

Chiral Precursor-Based Syntheses

(S)-Proline and its derivatives, such as 4-hydroxy-L-proline, are abundant and inexpensive chiral building blocks for the synthesis of substituted pyrrolidines. mdpi.com These precursors offer a straightforward way to introduce the desired stereochemistry into the final product. Syntheses often begin with the reduction of proline using reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) to yield (S)-prolinol. mdpi.com The resulting hydroxyl and amino groups can then be further functionalized. For instance, (S)-prolinol can be condensed with carboxylic acids to form various drug molecules. mdpi.com Similarly, trans-4-hydroxy-L-proline can be esterified and then oxidized via a TEMPO-catalyzed reaction to form a ketoproline intermediate, which serves as a versatile precursor for further transformations. mdpi.com

The Mitsunobu reaction is a powerful tool for the stereochemical inversion of secondary alcohols, a key transformation in chiral synthesis. orgsyn.org This reaction has been problematic for sterically hindered alcohols, but modifications using 4-nitrobenzoic acid as the nucleophile have significantly improved yields. orgsyn.org The general procedure involves reacting an alcohol with a carboxylic acid, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD). This process results in the formation of an ester with inverted stereochemistry at the alcohol carbon. Subsequent hydrolysis of the ester yields the inverted alcohol.

This strategy is particularly useful for accessing specific enantiomers of hydroxypyrrolidines that may be less accessible from the natural chiral pool. For example, one could envision a synthesis starting from an (R)-hydroxypyrrolidine derivative. A Mitsunobu reaction would invert the stereocenter to the (S)-configuration, and subsequent hydrolysis would furnish the desired (S)-3-hydroxypyrrolidine precursor. orgsyn.orgorganic-chemistry.org This precursor can then be sulfonylated to afford this compound. A key advantage of this method is its compatibility with a wide range of functional groups due to the mild, nearly neutral reaction conditions. orgsyn.org

Nucleophilic addition reactions provide a convergent route to building the pyrrolidine skeleton or introducing key functional groups. A relevant strategy for the synthesis of this compound would involve the nucleophilic addition of a phenylsulfonyl-stabilized carbanion to a suitable electrophilic precursor. For example, the lithium derivative of methylphenylsulfone could be generated by deprotonation with a strong base like n-butyllithium (n-BuLi). This nucleophile could then react with a chiral electrophile containing a leaving group and a protected amine, leading to the formation of the C-S bond and the carbon skeleton of the target molecule.

An analogous strategy has been demonstrated in the synthesis of phosphine-substituted pyrrolines, where a lithium derivative of a phosphine (B1218219) is added to a suitable precursor. nih.gov This highlights the general applicability of using stabilized carbanions in the synthesis of substituted heterocycles.

Amino acids serve as excellent chiral starting materials for the enantioselective synthesis of complex molecules. L-serine and D-serine are particularly valuable for preparing hydroxylated pyrrolidines. unirioja.esnih.gov An enantiospecific synthesis of all-cis 2,3,4,5-substituted pyrrolidines has been reported starting from either D- or L-serine. unirioja.es A key step in this synthesis is a tandem Wittig-Michael reaction that forms the pyrrolidine ring system from a hemiaminal intermediate derived from serine. unirioja.esnih.gov The stereochemistry of the substituents can be controlled through stereoselective reductions. unirioja.es The resulting highly functionalized pyrrolidine, which often contains a benzenesulfonyl group on the nitrogen, can be deprotected to yield the final product. unirioja.esnih.gov This methodology provides a route to complex hydroxylated pyrrolidines, which can be further derivatized to compounds like this compound.

Table 2: Key Steps in Pyrrolidine Synthesis from Serine

| Precursor | Key Reaction | Intermediate/Product | Reference |

|---|---|---|---|

| D- or L-Serine | Formation of amino olefin, ozonolysis | Hemiaminal intermediate | unirioja.es |

| Hemiaminal intermediate | Tandem Wittig-Michael reaction | Fully substituted pyrrolidine | unirioja.esnih.gov |

Metal-Free and Organocatalytic Approaches

While metal-catalyzed reactions are powerful, the development of metal-free and organocatalytic alternatives is desirable to avoid potential metal contamination in final products, particularly in pharmaceutical applications.

A significant advancement in this area is the use of engineered enzymes for C-H amination. Researchers have developed a biocatalytic platform using directed evolution of a cytochrome P411 enzyme to construct chiral pyrrolidines and indolines from organic azides. nih.gov The engineered enzyme, P411-PYS-5149, catalyzes the intramolecular insertion of an alkyl nitrene into C(sp³)–H bonds with good enantioselectivity and catalytic efficiency. nih.gov This "new-to-nature" biocatalysis represents a green and highly selective method for synthesizing chiral N-heterocycles without the need for transition metals. nih.gov

Other metal-free approaches involve the generation of reactive intermediates using non-metallic reagents. For example, phosphinoyl radicals can be generated from the combination of a diphenyliodonium (B167342) salt and triethylamine, which can then participate in addition reactions to form C-P bonds without a metal catalyst. nih.gov While this specific example is for phosphorylation, the underlying principle of metal-free radical generation can be extended to other bond-forming reactions relevant to pyrrolidine synthesis.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable tools for the elucidation of molecular structures. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the connectivity, functional groups, and molecular weight of a compound. For chiral molecules like this compound, X-ray crystallography offers the definitive method for determining its absolute stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. ¹H-NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C-NMR reveals the types of carbon atoms present in the molecule.

For a molecule such as this compound, ¹H-NMR would be expected to show distinct signals for the protons on the phenyl ring and the pyrrolidine ring. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm), while the aliphatic protons of the pyrrolidine ring resonate in the upfield region. The coupling patterns between adjacent protons can be used to establish the connectivity within the pyrrolidine ring.

Similarly, the ¹³C-NMR spectrum would display characteristic signals for the aromatic carbons of the phenylsulfonyl group and the aliphatic carbons of the pyrrolidine ring. The carbon atom attached to the sulfonyl group (C3) would be shifted downfield due to the electron-withdrawing effect of the SO₂ group.

While specific spectral data for this compound is not widely published, data for the close analog, (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride, provides insight into the expected chemical shifts. chemicalbook.com

Table 1: NMR Data for the Analog (S)-3-(Methylsulfonyl)pyrrolidine hydrochloride chemicalbook.com

| Spectrum Type | Data |

|---|---|

| ¹H NMR | Data available for the methylsulfonyl analog. |

Note: The table reflects that data is available for an analog, as specific data for this compound was not found in publicly available literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the sulfonyl (SO₂) group, the aromatic C-H bonds of the phenyl ring, the aliphatic C-H bonds of the pyrrolidine ring, and the N-H bond of the secondary amine. The key expected vibrational frequencies include:

SO₂ stretching: Two strong bands, typically found around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

N-H stretching: A moderate band around 3400-3300 cm⁻¹ for the secondary amine.

Aromatic C-H stretching: Signals above 3000 cm⁻¹.

Aliphatic C-H stretching: Signals below 3000 cm⁻¹.

Supporting information for a related 1-phenyl-2-(m-tolyl)pyrrolidine compound shows FTIR peaks at 2968, 1599, 1505, 1363, 993, 747, and 691 cm⁻¹, which align with the expected regions for aromatic and aliphatic C-H and other functional group vibrations. rsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its molecular formula (C₁₀H₁₃NO₂S).

The molecular weight of the free base is approximately 211.28 g/mol . The hydrochloride salt, 3-(Phenylsulfonyl)pyrrolidine hydrochloride, has a molecular formula of C₁₀H₁₄ClNO₂S and a molecular weight of 247.74 g/mol . nih.gov In a mass spectrum, one would expect to observe the molecular ion peak ([M]⁺) or, more commonly in techniques like electrospray ionization (ESI), the protonated molecular ion peak ([M+H]⁺) corresponding to these masses. nih.gov

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is a definitive technique for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed model of the atomic arrangement can be generated.

For a chiral molecule like this compound, this technique is crucial for unambiguously confirming the 'S' configuration at the C3 stereocenter. The method relies on the phenomenon of anomalous dispersion (or resonant scattering), where the presence of atoms, particularly those heavier than oxygen, causes small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). nih.gov The analysis of these differences allows for the determination of the absolute structure of the molecule in the crystal, which for an enantiopure sample, defines its absolute configuration. nih.gov The Flack parameter is a key value refined during the structure determination that indicates whether the assigned absolute structure is correct. nih.gov

While no specific crystal structure of this compound has been reported in the publicly accessible literature, a study on a related compound, 3-((3-nitrophenyl)sulfonamido)propanoic acid, demonstrates the application of this technique to similar sulfonamide structures. researchgate.net

Computational Chemistry for Mechanistic and Conformational Studies

Computational chemistry provides powerful tools for investigating molecular properties that may be difficult to study experimentally. These methods can predict molecular geometries, energies, and spectroscopic properties, offering deep insights into conformational preferences and reaction mechanisms.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely used to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies (IR spectra), and NMR chemical shifts.

For this compound, DFT calculations would be invaluable for:

Conformational Analysis: The five-membered pyrrolidine ring is not planar and can adopt various "puckered" conformations (envelope or twist). DFT can be used to calculate the relative energies of these different conformers to determine the most stable geometry.

Electronic Properties: DFT can map the electron density distribution, revealing the electrostatic potential and identifying electron-rich and electron-poor regions of the molecule. This is crucial for understanding intermolecular interactions.

Spectroscopic Prediction: Theoretical IR and NMR spectra can be calculated and compared with experimental data to aid in spectral assignment and confirm the structure.

Studies on related molecules have shown that DFT calculations, often using functionals like B3LYP, are effective in predicting molecular structures and properties. rsc.org Such computational studies on sulfonyl-pyrrolidine derivatives would provide a deeper understanding of how the phenylsulfonyl group influences the structure and reactivity of the pyrrolidine ring. nih.gov

Conformational Analysis

The three-dimensional shape of a molecule is critical to its reactivity and interactions. For the flexible five-membered ring of this compound, a thorough conformational analysis is essential.

Molecular mechanics force fields, coupled with sampling methods like Monte Carlo (MC) simulations, are powerful tools for exploring the conformational space of flexible molecules. nih.gov These methods can efficiently generate a large number of possible conformations and identify low-energy structures. nih.gov For proline-containing systems, which share the pyrrolidine ring, MC simulations have been used to show that these polymers form heterogeneous ensembles of conformations with semi-rigid segments interrupted by kinks. nih.gov This highlights the complexity of the conformational landscape that can be effectively navigated using such computational techniques.

The conformation of the pyrrolidine ring is often described by its dihedral angles and puckering parameters. The puckering of the five-membered ring can be quantified using amplitude and phase coordinates, which provide a detailed description of the ring's geometry relative to a mean plane. researchgate.net The pyrrolidine ring typically adopts two major puckered conformations, often referred to as "up" (exo) and "down" (endo) puckers, to minimize steric strain. nih.gov Analysis of the dihedral angles within the ring and those associated with the phenylsulfonyl substituent provides a quantitative measure of the molecule's shape. For example, in a related pyrrolidine derivative, the dihedral angle between a pyridine (B92270) and the pyrrolidine ring was found to be 64.58 (12)°. nih.gov

Intramolecular interactions, particularly hydrogen bonds, can play a significant role in stabilizing specific conformations. nih.gov While this compound itself lacks classical hydrogen bond donors, analogs with appropriate functional groups can exhibit such interactions. For example, in a crystal structure of a related compound, intermolecular C—H···O interactions were observed to help establish the crystal packing. researchgate.net Molecular modeling studies on other heterocyclic systems have also highlighted the importance of intermolecular hydrogen bonding in the formation of dimers and larger agglomerates. nih.gov The presence of the sulfonyl group can also lead to intramolecular C-H···O interactions, which can influence the preferred conformation of the side chain and the puckering of the pyrrolidine ring.

Research Applications of S 3 Phenylsulfonyl Pyrrolidine and Its Derivatives

Role in Medicinal Chemistry Research and Drug Discovery

The (S)-3-(Phenylsulfonyl)pyrrolidine scaffold is a key component in the design and synthesis of new drug candidates. Its structural features, including the stereochemistry of the pyrrolidine (B122466) ring and the electronic properties of the phenylsulfonyl group, provide a foundation for creating compounds with specific biological activities. nih.gov

Design and Synthesis of Bioactive Compounds and Novel Therapeutic Agents

Medicinal chemists frequently utilize the pyrrolidine nucleus in the creation of new drugs, with 37 drugs approved by the U.S. Food and Drug Administration containing this scaffold. nih.gov The this compound framework, in particular, has been instrumental in the development of compounds targeting a variety of diseases. The sulfonyl group enhances the molecule's ability to interact with protein targets, making it a valuable component for enzyme inhibition and receptor modulation. The synthesis of derivatives often involves modifying the pyrrolidine ring or the phenyl group to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

Structure-Activity Relationship (SAR) Studies of Pyrrolidine-Sulfone Scaffolds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For pyrrolidine-sulfone scaffolds, SAR studies have provided key insights into the optimal substitutions and configurations needed for potent and selective biological effects. nih.govnih.gov For instance, in the development of 5-HT6 receptor antagonists, modifications to the pyrrolidine-sulfone core led to significant improvements in activity. nih.gov These studies guide the rational design of new molecules with enhanced therapeutic potential.

Exploration of Enzyme and Receptor Modulators

The this compound scaffold has proven to be a versatile platform for developing modulators of various enzymes and receptors implicated in disease.

The retinoic acid-related orphan receptor gamma t (RORγt) is a key regulator of the immune response and has been implicated in autoimmune diseases like psoriasis and rheumatoid arthritis. nih.gov Researchers have discovered that phenyl (3-phenylpyrrolidin-3-yl)sulfones can act as potent and selective inverse agonists of RORγt. nih.gov Through structure-based design and SAR studies, specific modifications to the pyrrolidine and phenyl groups were identified as critical for high selectivity. nih.gov One optimized compound demonstrated dose-dependent inhibition of IL-17 production in a mouse model, highlighting the therapeutic potential of this class of molecules. nih.gov

Table 1: RORγt Inverse Agonist Activity

| Compound | RORγt IC50 (nM) | Selectivity vs. PXR, LXRα, LXRβ | In Vivo Efficacy |

|---|---|---|---|

| Bicyclic sulfonamide 1 | - | - | - |

Data sourced from a study on phenyl (3-phenylpyrrolidin-3-yl)sulfones as RORγt inverse agonists. nih.gov

The serotonin (B10506) 5-HT6 receptor is a target for the treatment of cognitive deficits associated with neurological disorders like Alzheimer's disease. mdpi.com The arylsulfonyl feature is common in many 5-HT6 receptor antagonists. nih.gov SAR studies on 3-arylsulfonyl-pyrido[1,2-a]pyrimidin-4-imines, which incorporate a related sulfonyl-heterocycle structure, revealed that small, electron-donating groups on the core structure improved antagonist activity by 2-4 fold. nih.gov While a lead compound showed good brain uptake in rats, its oral bioavailability was limited, indicating an area for further optimization. nih.gov The development of low-basicity 5-HT6 receptor ligands is an ongoing area of research to improve properties like blood-brain barrier permeability. mdpi.com

Table 2: 5-HT6 Receptor Antagonist Activity

| Compound | IC50 (nM) | Key SAR Finding |

|---|---|---|

| 2-(methylthio)-3-(phenylsulfonyl)-4H-pyrido[1,2-a]pyrimidin-4-imine (1) | 4.0 | Initial screening hit |

| Compound 19 | - | Improved activity with small, electron-donating groups |

| Compound 20 | - | Improved activity with small, electron-donating groups |

Data based on SAR studies of 3-arylsulfonyl-pyrido[1,2-a]pyrimidin-4-imines. nih.gov

Cathepsin S is a cysteine protease involved in the pathophysiology of various diseases, including autoimmune disorders and cancer. nih.gov The development of selective and potent cathepsin S inhibitors is an active area of research. nih.gov Nonpeptidic inhibitors have been derived from pyrrolopyrimidine structures by modifying moieties that interact with the S2 and S3 pockets of the enzyme. nih.gov This approach has led to compounds with nanomolar inhibition of cathepsin S and high selectivity over other cathepsins. nih.gov Some of these inhibitors have demonstrated cellular activity and oral bioavailability in animal models. nih.gov

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

This compound and its derivatives have been investigated as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme central to glucose homeostasis. DPP-IV inhibitors, also known as gliptins, are a class of oral antihyperglycemic agents used for the management of type 2 diabetes mellitus. researchgate.net They function by blocking the DPP-IV enzyme, which in turn increases the levels of incretin (B1656795) hormones responsible for regulating blood sugar. researchgate.net

A notable development in this area is a series of pyrrolidine-constrained phenethylamines designed as potent and selective DPP-IV inhibitors. nih.gov Researchers identified a lead compound from screening and subsequently replaced a cyclohexene (B86901) ring with a pyrrolidine moiety to facilitate synthetic modifications. This strategic substitution, guided by protein co-crystal structural data, led to a greater than 400-fold improvement in potency. nih.gov The resulting optimized compounds demonstrated not only high potency and selectivity for DPP-IV but also excellent pharmacokinetic profiles. nih.gov Certain pyrrolidine-based compounds have shown surprising selectivity for DPP-IV over other related enzymes like DPP-VIII, a characteristic believed to confer an improved therapeutic profile with fewer side effects. whiterose.ac.uk

Table 1: Research Findings on Pyrrolidine-Based DPP-IV Inhibitors

| Lead Compound Feature | Modification Strategy | Outcome | Reference |

| Cyclohexene Ring | Replacement with a pyrrolidine moiety | Enabled parallel chemistry and optimization of N-substituents | nih.gov |

| Screening Hit | Structure-guided design | >400x improvement in potency | nih.gov |

| Pyrrolidine Scaffold | Optimization | Potent and selective inhibitors with excellent pharmacokinetic profiles | nih.gov |

| Boronic Acid Inhibitor | Introduction of pyrrolidine | Enhanced selectivity for DPP-IV over DPP-VIII, potentially reducing toxicity | whiterose.ac.uk |

Pyrrolidine Moieties as Key Pharmacophores and Structural Fragments in Drug Design

The pyrrolidine ring is a privileged pharmacophore in modern drug discovery, appearing in a significant percentage of FDA-approved drugs that contain a saturated cyclic amine. rsc.org Its utility stems from several key advantages:

Three-Dimensional Complexity : The non-planar nature of the pyrrolidine ring provides a 3D scaffold that can improve how a molecule fits into a biological target. Increasing the fraction of sp³ hybridized carbons (a measure known as Fsp3) in a drug candidate is correlated with a higher probability of clinical success. nih.gov

Stereochemical Diversity : The chiral centers within the pyrrolidine ring allow for the synthesis of various stereoisomers. The specific spatial arrangement of substituents can drastically alter a molecule's biological activity and binding affinity to enantioselective proteins. nih.govnih.gov

Conformational Restriction : Incorporating the pyrrolidine scaffold, especially in bicyclic systems, restricts the conformational flexibility of a molecule. This pre-organization can lead to a more favorable binding entropy and thus higher potency. nih.gov

Versatile Precursor : The pyrrolidine ring is a fundamental building block for a vast array of natural products, including alkaloids like nicotine (B1678760) and cocaine, as well as synthetic drugs such as Captopril and Avanafil. elsevierpure.cometsu.edu Proline and its derivatives are common starting materials for introducing this valuable fragment. nih.govetsu.edu

Derivatives of this compound have been specifically explored as selective antagonists for the human 5-HT₂A receptor, indicating their potential in treating central nervous system disorders like schizophrenia. researchgate.net Furthermore, templates based on 3-amino-pyrrolidine have been used to develop dual serotonin and norepinephrine (B1679862) reuptake inhibitors (SNRIs). rsc.org

Applications in Organic Synthesis as Reagents and Intermediates

Beyond its direct role as a pharmacophore, this compound serves as a critical building block and intermediate in organic synthesis.

Amine Protection Strategies

In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of certain functional groups. The amine functionality, being nucleophilic, frequently requires protection. jst-ud.vndoaj.org Sulfonamides are a major class of amine protecting groups. mdpi.com

Synthesis of Complex Heterocyclic Systems (e.g., Pyrrolopyridines, Pyrrolidinones, Indoles)

The this compound scaffold is a valuable starting point for constructing more elaborate heterocyclic systems.

Pyrrolopyridines : Researchers have synthesized complex 3-pyrrolidinyl benzocyclohepta[1,2-b]pyridines as part of structure-activity relationship (SAR) studies for developing novel therapeutic agents. elsevierpure.com

Pyrrolidinones : The synthesis of pyrrolidinone derivatives, specifically spiro[indole-3,3′-pyrrolidine]-2′-ones, has been achieved through methods like one-pot chloroformylation-dearomatizing spirocyclization of tryptamine (B22526) derivatives. etsu.edu Other approaches involve the multi-component reaction of amines, aldehydes, and keto-esters to form substituted pyrrolinones, which can be further converted to pyrrolidinones.

Indoles : The spiro[indole-pyrrolidine] ring system is a prominent motif in many biologically active alkaloids and has been a target of synthetic efforts. nih.gov One notable reaction involves using a N-(phenylsulfonyl)indole derivative, specifically 5-chloro-3-nitro-1-(phenylsulfonyl)indole, which reacts with ethyl isocyanoacetate to form a rearranged pyrrolo[2,3-b]indole, demonstrating the utility of the phenylsulfonyl group in directing complex cyclizations.

Precursors for Polyhydroxylated Pyrrolidines and Aza-Sugar Mimics

Polyhydroxylated pyrrolidines, also known as aza-sugars or iminosugars, are potent inhibitors of glycosidases and glycosyltransferases, with significant therapeutic potential. While the pyrrolidine core is central to these structures, the direct conversion of this compound to these specific mimics is not extensively documented in the surveyed literature. The synthesis of aza-sugars typically starts from carbohydrates or chiral pool amino acids like 4-hydroxyproline. etsu.edu However, the functionalized nature of this compound could theoretically allow for transformations, such as hydroxylation reactions, that would lead to polyhydroxylated structures, though specific examples of this pathway are not prominent.

Organocatalysis and Asymmetric Catalysis

The chiral pyrrolidine framework, often derived from the amino acid proline, is a cornerstone of organocatalysis. These catalysts are used to promote enantioselective reactions, producing a desired stereoisomer of a product. rsc.org

While this compound is not typically used as an organocatalyst itself, its structural components play a key role in asymmetric synthesis. The phenylsulfonyl group has been effectively used as a temporary directing group to control regiochemistry and stereochemistry in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. nih.gov This reaction is a powerful method for constructing highly substituted pyrrolidines. The sulfonyl group guides the incoming reagents to a specific orientation, leading to high enantioselectivity, and can be removed later in the synthesis. nih.gov

Furthermore, chiral pyrrolidine-based organocatalysts are continually being developed and refined. For instance, prolinamide derivatives bearing sulfonyl groups have been shown to be effective catalysts for enantioselective cross-aldol reactions, with hydrogen bonding to the sulfonamide proton playing a critical role in determining the stereochemical outcome. This highlights the synergistic relationship between the chiral pyrrolidine scaffold and the electronic influence of sulfonyl groups in the field of asymmetric catalysis.

Table 2: Role of Pyrrolidine & Sulfonyl Groups in Asymmetric Synthesis

| Application Area | Role of Pyrrolidine/Sulfonyl Group | Example Reaction | Outcome | Reference |

| Asymmetric Cycloaddition | Phenylsulfonyl group acts as a temporal regiochemical controller. | 1,3-Dipolar cycloaddition of azomethine ylides | Access to highly substituted chiral pyrrolidines | nih.gov |

| Organocatalysis | Chiral pyrrolidine scaffold provides the asymmetric environment. | Asymmetric 'Clip-Cycle' aza-Michael cyclization | Formation of enantioenriched 2,2- and 3,3-disubstituted pyrrolidines | rsc.org |

| Organocatalysis | N-(Quinolinesulfonyl)prolinamide acts as the catalyst. | Enantioselective cross-aldol reaction | High enantioselectivity due to hydrogen bonding with the sulfonimide proton |

Development of Chiral Organocatalysts from Pyrrolidine Derivatives

Chiral pyrrolidines are a cornerstone of organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions enantioselectively, avoiding the use of metals. nih.gov The pyrrolidine ring, a five-membered saturated heterocycle containing a secondary amine, is a privileged structure in the design of organocatalysts. nih.gov Its ability to form structurally well-defined enamines or iminium ions with carbonyl compounds is fundamental to its catalytic activity. nih.govacs.org

The development of organocatalysts derived from pyrrolidine has been extensive, with modifications to the pyrrolidine ring leading to a vast array of catalysts with tailored reactivity and selectivity. nih.gov These catalysts often operate by covalently binding to one substrate while coordinating a second reacting partner through non-covalent interactions, such as hydrogen bonding, thereby directing the stereochemical outcome of the reaction. nih.gov For instance, the presence of a hydrogen-bonding donor in the side chain at the C-2 position of the pyrrolidine ring is a common feature that facilitates this dual activation mode. nih.gov

The inherent chirality of molecules like this compound provides a starting point for creating new organocatalysts. The sulfonyl group can influence the steric and electronic properties of the pyrrolidine ring, which in turn affects the catalyst's performance. Researchers have synthesized novel bifunctional organocatalysts based on the pyrrolidine framework for various asymmetric reactions. rsc.org These catalysts often demonstrate high efficiency and stereoselectivity in promoting carbon-carbon bond formation. rsc.org

The versatility of the pyrrolidine scaffold is further highlighted by the synthesis of derivatives such as those incorporating benzimidazole (B57391) or tetrazole moieties. tandfonline.comscispace.com These modifications aim to enhance catalytic activity and selectivity by introducing additional functional groups capable of interacting with the substrates. tandfonline.comscispace.com The development of such catalysts is a continuous area of research, with the goal of achieving higher yields and enantioselectivities under milder reaction conditions. tandfonline.com

Application in Stereoselective Organic Transformations (e.g., Aldol (B89426), Michael Reactions)

Derivatives of this compound and other chiral pyrrolidines have proven to be highly effective catalysts for a variety of stereoselective organic transformations, most notably the aldol and Michael reactions. These reactions are fundamental methods for constructing carbon-carbon bonds in an asymmetric fashion, leading to the synthesis of optically active molecules.

Aldol Reaction: The asymmetric aldol reaction is a powerful tool for the synthesis of β-hydroxy carbonyl compounds, which are common structural motifs in many natural products and pharmaceuticals. researchgate.net Pyrrolidine-based organocatalysts facilitate the direct aldol reaction between ketones and aldehydes. elsevierpure.comnih.gov The catalytic cycle typically involves the formation of a chiral enamine intermediate from the ketone and the pyrrolidine catalyst. nih.gov This enamine then attacks the aldehyde, with the stereochemistry of the product being controlled by the chiral environment provided by the catalyst.

For example, fluorous (S)-pyrrolidine sulfonamide has been employed as a recyclable organocatalyst for highly enantioselective aldol reactions on water, demonstrating the potential for environmentally benign synthesis. acs.org The catalyst can be recovered and reused multiple times without a significant loss of activity or stereoselectivity. acs.org Similarly, pyrrolidine derivatives have been used to catalyze the direct aldol reaction of cyclic ketones. researchgate.net The development of new pyrrolidine-based catalysts continues to improve the efficiency and scope of the asymmetric aldol reaction. tandfonline.com

Michael Reaction: The Michael addition, or conjugate addition, involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. masterorganicchemistry.com When catalyzed by a chiral organocatalyst, this reaction can produce adducts with high enantioselectivity. Pyrrolidine-based organocatalysts are widely used for this purpose. rsc.org They activate the α,β-unsaturated aldehyde or ketone through the formation of a chiral iminium ion, which then reacts with the nucleophile.

Novel bifunctional pyrrolidine-based organocatalysts have been synthesized and successfully applied in the asymmetric Michael addition of carbonyl compounds to nitroolefins, achieving high yields and stereoselectivities. rsc.org The synthesis of chiral cis-2,5-disubstituted pyrrolidine organocatalysts has also been described, with their application demonstrated in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, resulting in excellent yields and enantioselectivities. rsc.org Furthermore, pyrrolidine derivatives have been instrumental in the synthesis of complex molecular architectures, such as spiro[pyrrolidin-3,3'-oxindoles], through asymmetric 1,3-dipolar cycloaddition reactions, which can be considered a type of Michael addition. nih.gov

The following table provides a summary of the application of pyrrolidine derivatives in these key stereoselective reactions:

| Reaction | Catalyst Type | Substrates | Key Features |

| Aldol Reaction | Pyrrolidine-based organocatalysts | Ketones and Aldehydes | Formation of chiral β-hydroxy carbonyl compounds; often proceeds via a chiral enamine intermediate. researchgate.netelsevierpure.comnih.gov |

| Michael Addition | Pyrrolidine-based organocatalysts | Carbonyl compounds and α,β-unsaturated compounds (e.g., nitroolefins) | Formation of chiral 1,5-dicarbonyl compounds or related structures; often proceeds via a chiral iminium ion intermediate. rsc.orgmasterorganicchemistry.comrsc.org |

Q & A

Basic: What synthetic strategies are employed to prepare (S)-3-(Phenylsulfonyl)pyrrolidine?

The synthesis typically involves cycloaddition reactions or functionalization of pre-formed pyrrolidine scaffolds. For example, a [3+2] cycloaddition between a vinyl sulfone and a silylated amine precursor can yield pyrrolidine intermediates. Subsequent chiral resolution via supercritical fluid chromatography (SFC) ensures enantiomeric purity . Key steps include Boc protection of the pyrrolidine nitrogen and DAST-mediated fluorination for further derivatization .

Advanced: How can enantiomeric excess (ee) be optimized during the synthesis of this compound?

Enantiomeric purity is achieved through chiral separation techniques like SFC or chiral HPLC. For instance, in the synthesis of pyrrolidinylsulfone RORγt inverse agonists, SFC resolved enantiomers with >99% ee . Reaction conditions (e.g., temperature, catalysts) and precursor stereochemistry must be tightly controlled to minimize racemization during sulfonylation or deprotection steps .

Basic: What analytical methods confirm the stereochemical integrity of this compound?

Chiral HPLC coupled with polarimetric detection is standard. Single-crystal X-ray diffraction provides definitive stereochemical assignment, as demonstrated for pyrrolidinylsulfone derivatives in structural studies . Nuclear Overhauser effect (NOE) NMR experiments can also differentiate diastereomers in complex mixtures .

Advanced: How can low selectivity of this compound derivatives against off-target receptors be addressed?

Structural modifications, such as introducing electron-withdrawing groups (e.g., perfluoroisopropyl) to the sulfonyl moiety, enhance selectivity. In RORγt inverse agonists, this strategy reduced off-target binding to PXR and LXR receptors while maintaining potency . Computational docking studies guided rational design to optimize steric and electronic complementarity .

Basic: Which protecting groups are compatible with the pyrrolidine nitrogen during functionalization?

The Boc (tert-butoxycarbonyl) group is widely used due to its stability under acidic and basic conditions. For example, Boc protection of pyrrolidine prior to sulfonylation prevents undesired side reactions . Deprotection with HCl in dioxane or TFA yields the free amine for further coupling .

Advanced: How do sulfonyl group modifications impact the biological activity of this compound derivatives?

Replacing the phenylsulfonyl group with heteroaromatic sulfonamides (e.g., pyridinyl) alters hydrophobicity and hydrogen-bonding capacity, influencing target binding. For instance, pyridine-3-sulfonyl derivatives show enhanced solubility and receptor affinity compared to phenyl analogs . Structure-activity relationship (SAR) studies using isosteric replacements (e.g., CF₃ vs. OMe) further refine selectivity .

Basic: What reaction conditions are optimal for introducing sulfonyl groups to pyrrolidine?

Sulfonylation is typically performed using sulfonyl chlorides (e.g., pyridine-3-sulfonyl chloride) in dichloromethane or DMF with a base (e.g., i-Pr₂NEt) to scavenge HCl. Reaction temperatures are kept below 0°C to minimize epimerization .

Advanced: How do pharmacokinetic (PK) properties of this compound derivatives correlate with structural features?

Lipophilic substituents (e.g., cyclohexyl) improve membrane permeability but may reduce aqueous solubility. In vivo studies of pyrrolidinylsulfones revealed that polar groups (e.g., carboxylic acids) enhance bioavailability by reducing plasma protein binding. Metabolic stability is improved via fluorination at strategic positions .

Basic: What strategies mitigate racemization during synthesis?

Low-temperature reactions and mild deprotection conditions (e.g., HCl in dioxane instead of strong acids) reduce racemization. Chiral auxiliaries or enantioselective catalysts can also preserve stereochemistry during key steps like cycloadditions .

Advanced: How are computational methods used to predict binding modes of this compound derivatives?

Molecular dynamics simulations and density functional theory (DFT) calculations model interactions with target receptors. For RORγt, docking studies identified critical hydrogen bonds between the sulfonyl group and Arg367/Arg364 residues, guiding analog design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.